escin Ia

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

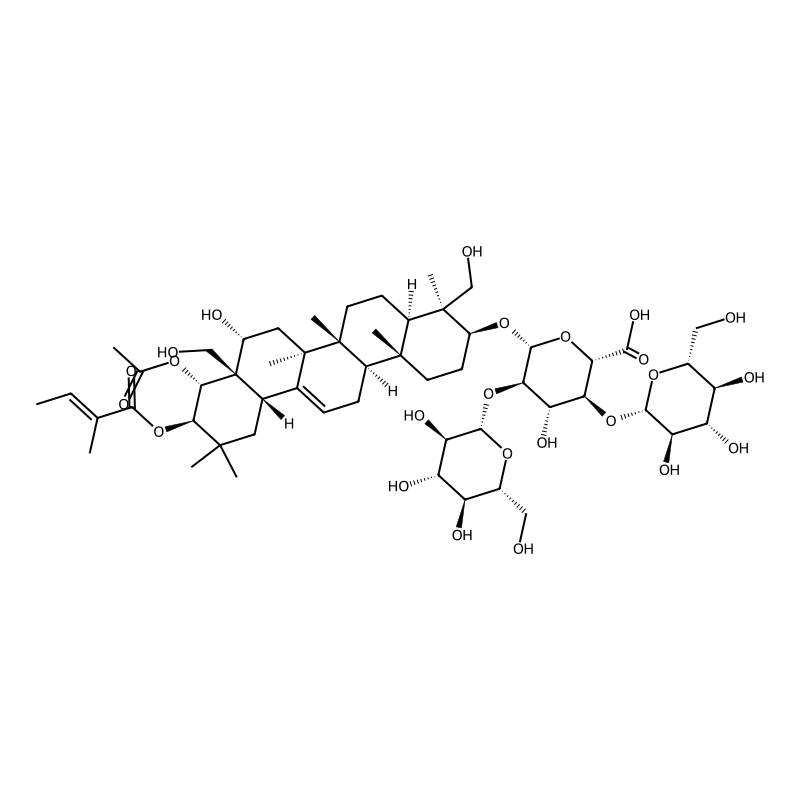

Escin Ia, also known as Aescin Ia, is a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is one of several isomers of escin, which are characterized by a complex structure comprising a triterpene backbone with sugar moieties. The molecular formula for escin Ia is with a molecular weight of approximately 1131.27 Da. This compound exhibits significant pharmacological properties, including anti-inflammatory, anti-edematous, and venotonic effects, making it a subject of interest in both medicinal chemistry and pharmacology .

- Hydrolysis: The glycosidic bonds can be hydrolyzed to release the aglycone and sugar components.

- Esterification: The carboxylic acid groups in the structure can react with alcohols to form esters.

- Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions.

These reactions are crucial for modifying escin Ia's properties for pharmaceutical applications, such as enhancing solubility and bioavailability .

Escin Ia exhibits a range of biological activities:

- Anti-inflammatory Effects: It reduces vascular permeability and inflammation in various models, showing effectiveness against edema induced by histamine and acetic acid .

- Antitumor Activity: Recent studies indicate that escin Ia inhibits the invasion and migration of cancer cells, particularly in triple-negative breast cancer models by modulating epithelial-mesenchymal transition markers like E-cadherin and LOXL2 .

- Hypoglycemic Activity: In experimental models, escin Ia has demonstrated the ability to lower blood glucose levels during oral glucose tolerance tests .

Escin Ia can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting escin Ia from horse chestnut seeds using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed that involve the assembly of the triterpene backbone followed by glycosylation to introduce sugar moieties.

- Biotechnological Approaches: Recent advances include using microbial fermentation processes to produce escin Ia and its derivatives more sustainably.

These methods are essential for producing escin Ia in sufficient quantities for research and therapeutic use .

Escin Ia has several applications:

- Pharmaceuticals: It is used in formulations aimed at treating conditions related to venous insufficiency, such as chronic venous disease and hemorrhoids due to its venotonic properties.

- Cosmetics: Due to its anti-inflammatory effects, escin Ia is included in topical formulations designed to reduce swelling and improve skin appearance.

- Nutraceuticals: It is marketed as a dietary supplement for its purported benefits in managing blood circulation and reducing edema .

Studies on escin Ia interactions reveal significant insights:

- Drug Interactions: Escin Ia may enhance the effects of anticoagulants due to its ability to reduce vascular permeability. Caution is advised when used alongside medications that affect blood clotting.

- Mechanistic Insights: Research indicates that escin Ia interacts with cellular pathways involved in inflammation and cancer progression, particularly through modulation of cytokine release and cell adhesion molecules .

Several compounds share structural similarities with escin Ia, each exhibiting unique properties:

| Compound | Source | Main Activity | Unique Feature |

|---|---|---|---|

| Escin Ib | Horse chestnut | Anti-inflammatory | Slightly different sugar composition |

| Escin IIa | Horse chestnut | Anti-edematous | Higher solubility than escin Ia |

| Escin IIb | Horse chestnut | Venotonic | More potent in reducing edema |

| Aescigenin | Derived from saponins | Antioxidant | Aglycone form with no sugar moieties |

Escin Ia's uniqueness lies in its specific combination of structural features that confer potent biological activities while maintaining relatively low toxicity profiles compared to other saponins .